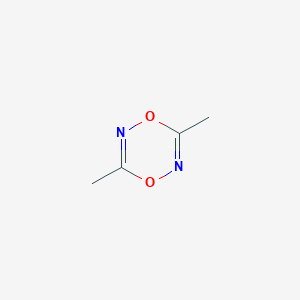

3,6-Dimethyl-1,4,2,5-dioxadiazine

Description

Properties

CAS No. |

61713-78-8 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

3,6-dimethyl-1,4,2,5-dioxadiazine |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-8-4(2)6-7-3/h1-2H3 |

InChI Key |

UHXINJOCHYDWSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the dioxadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3,6-Dimethyl-1,4,2,5-dioxadiazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biomolecules contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,6-Diphenyl-1,4,2,5-dioxadiazine

- Synthesis : Formed via dimerization of aromatic nitrile oxides (e.g., 2,6-diphenylbenzonitrile oxide) under mild conditions, often with high yields due to delocalization stabilization .

- Structure : Features phenyl groups at positions 3 and 6, contributing to increased aromaticity and thermal stability compared to the methyl-substituted analogue.

- Applications : Used in pharmaceutical intermediates (e.g., azithromycin derivatives) and as a stable ligand in coordination polymers .

3,6-Bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine

- Synthesis: Prepared by coupling nitroamino-oxadiazole moieties to the dioxadiazine core, leveraging multi-coordination sites for metal-organic frameworks (MOFs) .

- Structure: Incorporates nitroamino-oxadiazole substituents, significantly boosting oxygen content (36.7%) and detonation velocity (~9,200 m/s) for energetic applications.

- Applications : Serves as a high-energy ligand in coordination polymers for explosives, with superior detonation performance and thermal stability .

1,3,4-Oxadiazoles

- Synthesis : Derived from acid hydrazides and aldehydes via DDQ-promoted cyclization, yielding five-membered rings with two nitrogen and one oxygen atom .

- Structure : Smaller ring size reduces steric hindrance but limits coordination versatility compared to six-membered dioxadiazines.

- Applications : Widely used in medicinal chemistry (e.g., α-glucosidase inhibitors) and materials science due to tunable electronic properties .

1,2,5-Oxadiazines

- Synthesis : Produced via cyclization of hydrazones in acetic anhydride, forming a six-membered ring with alternating oxygen and nitrogen atoms .

- Structure : Heteroatom arrangement (1,2,5-positions) results in distinct electronic properties and reduced symmetry compared to 1,4,2,5-dioxadiazines.

- Applications : Explored as intermediates for antidiabetic agents and heterocyclic functional materials .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Reactivity : The synthesis of this compound is highly condition-dependent. For example, trifluoroacetic acid or ZnCl₂ may lead to unintended cyclization products .

- Energetic Performance: Derivatives with nitroamino groups exhibit detonation velocities exceeding 9,000 m/s, making them competitive with traditional explosives like RDX .

- Stability : Aromatic substituents (e.g., phenyl groups) enhance thermal stability, whereas methyl groups offer a balance between reactivity and steric protection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dimethyl-1,4,2,5-dioxadiazine, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via cyclization reactions involving nitrone or nitrile oxide precursors. For example, DFT studies suggest that nitrone dimerization proceeds through a concerted mechanism, avoiding forbidden [4π + 4π] pathways . Optimization involves controlling reaction temperature (ambient to 80°C), solvent polarity (e.g., 1,4-dioxane/water mixtures), and stoichiometric ratios of reagents. Yield improvements are achieved by incorporating electron-withdrawing groups (e.g., nitroamino) to stabilize intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy : Identify characteristic N–O and C–N stretching vibrations (1,200–1,400 cm⁻¹).

- NMR : Analyze ¹H and ¹³C signals for symmetry and substituent effects (e.g., methyl groups at δ 2.3–2.6 ppm).

- X-ray diffraction : Resolve the six-membered dioxadiazine ring geometry and bond angles .

Q. What safety protocols are critical during its synthesis and handling?

- Methodology : Conduct a hazard analysis for reagents like 1,4-dioxane, nitrones, and nitroamino derivatives. Use inert atmospheres (N₂/Ar) to prevent explosive decomposition. Safety measures include:

- Fume hoods for volatile solvents.

- Neutralization of acidic byproducts with 5% citric acid or 1N HCl.

- Storage in desiccators at ≤4°C to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can this compound be integrated into high-energy coordination polymers (CPs)?

- Methodology : Utilize its multi-coordination sites (N and O donors) to bind transition metals (Ag⁺, Cu²⁺, Co²⁺). For example:

- React with AgNO₃ in DMF to form {Ag₂(BNOD)(DMF)₂}ₙ, achieving a density of 1.817 g cm⁻³ and detonation velocity of 8,490 m s⁻¹.

- Characterize CPs via TGA (thermal stability up to 220°C) and XRD to confirm framework topology .

Q. What computational approaches resolve contradictions in its thermal stability and detonation performance?

- Methodology : Compare experimental data (e.g., DSC/TGA) with DFT-calculated bond dissociation energies (BDEs) and heats of formation. For instance, discrepancies in thermal stability between Ag-CPs and Cu-CPs arise from metal-ligand bond strengths, which can be modeled using Gaussian09 with B3LYP functionals .

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

- Methodology : Perform frontier molecular orbital (FMO) analysis to assess HOMO-LUMO gaps. The electron-deficient dioxadiazine ring facilitates [3+2] cycloadditions with azides or nitrile oxides. Solvent effects (polar aprotic vs. protic) modulate reaction rates, as shown in studies with tetrahydropyridine-1-oxide derivatives .

Q. What strategies improve oxygen balance in energetic derivatives without compromising stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.